2,5-Dibromo-4-chloropyridine
Overview
Description
2,5-Dibromo-4-chloropyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2ClN. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is characterized by the presence of two bromine atoms and one chlorine atom attached to the pyridine ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that bromopyridines, including 2,5-dibromo-4-chloropyridine, are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
Bromopyridines are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atoms on the pyridine ring can be replaced by other groups in the presence of a palladium catalyst, forming new carbon-carbon bonds .
Biochemical Pathways
The compound’s utility in organic synthesis suggests it may influence a variety of biochemical pathways depending on the nature of the cross-coupling reaction and the groups introduced to the pyridine ring .
Result of Action
Its primary use as a synthetic reagent in organic chemistry suggests that its effects are largely dependent on the specific context of its use .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a suitable catalyst .
Biochemical Analysis
Biochemical Properties
2,5-Dibromo-4-chloropyridine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450. The interactions between this compound and these biomolecules are primarily driven by its halogen atoms, which can form halogen bonds with amino acid residues in proteins, thereby influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating their activity and the expression of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. Studies have shown that this compound remains relatively stable under inert atmosphere and low temperatures (2-8°C). Prolonged exposure to light or higher temperatures can result in its degradation, which may affect its long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity or neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. It is crucial to determine the optimal dosage range to minimize toxic effects while maximizing the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These metabolic interactions can influence the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be transported into the cell via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its biochemical activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles and mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-chloropyridine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 2,5-dibromopyridine, which undergoes chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to achieve high yields.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Coupling Products: Biaryl compounds and other complex structures are formed through coupling reactions.
Scientific Research Applications
2,5-Dibromo-4-chloropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other organic molecules.
Biology: The compound is used in the development of bioactive molecules, including potential drug candidates.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2,5-Dibromopyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloropyridine: Contains only a chlorine atom, limiting its versatility in coupling reactions.
2,6-Dibromo-4-chloropyridine: Has an additional bromine atom, which can influence its reactivity and applications.
Uniqueness: 2,5-Dibromo-4-chloropyridine is unique due to the specific arrangement of bromine and chlorine atoms on the pyridine ring. This configuration allows for selective reactions and the formation of diverse products, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,5-dibromo-4-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMJVRYOYZGRDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695540 | |
Record name | 2,5-Dibromo-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033203-47-2 | |
Record name | 2,5-Dibromo-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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